1,4-Phenylenebismaleimide
Description
Significance and Role of Bismaleimides in Contemporary Chemistry
Bismaleimides (BMIs) are a class of thermosetting polymers known for their exceptional properties, making them valuable in a variety of industrial applications, particularly in the aerospace and electronics sectors. cnrs.fr These resins offer significant advantages over other thermosetting materials like epoxies, phenolics, and polyesters. caplinq.com Key characteristics of bismaleimides include high thermal stability, excellent mechanical strength, and good resistance to moisture and corrosion. rsc.org
The utility of bismaleimides stems from the reactive maleimide (B117702) end groups, which can undergo polymerization and cross-linking reactions. researchgate.net This allows for the creation of highly durable and heat-resistant materials. researchgate.net Bismaleimides can be used as base resins or as additives to enhance the properties of other polymers. caplinq.com For instance, blending bismaleimides with other resins can result in materials with unique properties, such as reduced cure shrinkage, low stress, and enhanced thermal stability. caplinq.com
Nomenclature and Structural Representation of N,N'-1,4-Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide is systematically named 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione according to IUPAC nomenclature. nih.gov It is also known by several synonyms, including N,N'-p-Phenylenedimaleimide and 1,4-Dimaleimidobenzene. fishersci.casigmaaldrich.com
The chemical structure of N,N'-1,4-Phenylenedimaleimide consists of a central phenylene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide group is a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups.
Table 1: Chemical Identifiers for N,N'-1,4-Phenylenedimaleimide
| Identifier | Value |
| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione nih.gov |
| Molecular Formula | C14H8N2O4 nih.gov |
| Molecular Weight | 268.23 g/mol fishersci.ca |
| CAS Number | 3278-31-7 nih.gov |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O nih.gov |
| InChI Key | AQGZJQNZNONGKY-UHFFFAOYSA-N nih.gov |
Historical Context of N,N'-1,4-Phenylenedimaleimide Research
The development of bismaleimide (B1667444) resins dates back to the late 1960s, introduced as a class of thermosetting polyimides. researchgate.net The initial synthesis of difunctional monomers like N,N'-1,4-Phenylenedimaleimide was reported in 1975. cnrs.fr Since then, research has focused on modifying their chemical composition to meet the stringent requirements of advanced composite materials. researchgate.net
Early applications of N,N'-1,4-Phenylenedimaleimide were as a cross-linking reagent. For example, it was used to study the structure and polymerization of proteins like actin. nih.govnih.gov Researchers utilized its ability to form bridges between sulfhydryl groups to investigate the spatial arrangement of amino acids in proteins. nih.govnih.gov It has also been employed in studying the structure of heterotrimeric G proteins in cell membranes. pnas.org
In the field of polymer chemistry, early work explored the use of N,N'-1,4-Phenylenedimaleimide in creating high-temperature polymers. For instance, it was investigated as a cross-linking agent for polyquinoxalines to improve their high-temperature properties. nasa.gov Various synthetic methods have been developed over the years to produce N,N'-m-phenylenedimaleimide, a related isomer, with a focus on improving yield and reducing costs. google.comgoogle.com
Research Gaps and Future Directions for N,N'-1,4-Phenylenedimaleimide Studies
Despite the extensive research on bismaleimides, several challenges and research gaps remain. A primary drawback of bismaleimide-based materials is their inherent brittleness, which arises from the high cross-link density and the rigid aromatic structure of the polymer network. rsc.org This brittleness can limit their application in fields that require high fracture toughness. researchgate.net
Future research is expected to focus on several key areas:
Toughening Mechanisms: Developing new methods to enhance the toughness of bismaleimide resins without compromising their thermal and mechanical properties is a major research thrust. rsc.org This includes the incorporation of nanomaterials like graphene oxide and the development of novel chain-extended bismaleimides. rsc.org
Sustainable and Recyclable Polymers: There is a growing need for sustainable and recyclable thermosetting polymers. researchgate.net Future research will likely explore the incorporation of dynamic reversible covalent bonds into the polymer network, which could enable self-healing and recyclability. acs.orgacs.org
Advanced Composites: Further development of bismaleimide-based composites for high-tech applications, such as in aerospace and electronics, remains a priority. researchgate.netnasa.gov This includes improving the processing techniques and understanding the resin-reinforcement interactions. nasa.gov
Smart Materials: The integration of bismaleimides into "smart" materials, such as shape-memory polymers, is an emerging area of research. umons.ac.be These materials have the potential for a wide range of applications in various fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZJQNZNONGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186446 | |
| Record name | N,N'-4-Phenylenedimaleimide | |
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Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-31-7 | |
| Record name | 1,4-Phenylenebismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |
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| Record name | N,N'-4-Phenylenedimaleimide | |
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| Record name | N,N'-4-Phenylenedimaleimide | |
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| Record name | N,N'-p-phenylenedimaleimide | |
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| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |
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Synthetic Methodologies and Chemical Reactions of N,n 1,4 Phenylenedimaleimide
Established Synthetic Routes for N,N'-1,4-Phenylenedimaleimide
The conversion of N,N'-1,4-phenylenedimaleamic acid to N,N'-1,4-Phenylenedimaleimide is fundamentally a dehydration reaction. The methodologies to achieve this cyclization vary in terms of solvents, catalysts, and dehydrating agents, each influencing the reaction's efficiency, cost, and environmental impact.
The most common synthetic pathway involves the chemical dehydration of the precursor, N,N'-dimaleamic acid. This process can be accomplished through several methods, primarily differing by the reaction medium and the agents used to facilitate the removal of water and promote ring closure.
The choice of solvent is critical as it affects the solubility of the reactants and the reaction conditions.
N,N'-Dimethylformamide (DMF): This is a strong polar solvent in which the intermediate, N,N'-m-phenylene bismaleimide (B1667444) acid, is soluble, allowing the reaction to proceed in a homogeneous phase. google.com While this facilitates the reaction, DMF is associated with high cost and toxicity, making its use less desirable from an environmental and safety standpoint. google.com The product quality can also be unstable when using this method. google.comgoogle.com
Acetone (B3395972): Acetone serves as another solvent for this synthesis. google.com In some refined procedures, acetone is used specifically to dissolve one of the initial reactants, m-phenylenediamine, while another solvent like acetic acid is used for maleic anhydride (B1165640). google.com This approach aims to optimize the reaction conditions and improve yield and purity.
To facilitate the cyclodehydration reaction, a catalyst is often employed. Anhydrous sodium acetate (B1210297) is a commonly used catalyst in this process. google.comsemanticscholar.org It works in conjunction with a dehydrating agent, such as acetic anhydride, to promote the efficient formation of the imide ring. semanticscholar.orgresearchgate.net The rate of the dehydration reaction can be significantly influenced by the concentration of the catalyst. researchgate.net
The crucial step of ring closure is achieved through the action of a powerful dehydrating agent.
Acetic Anhydride: Acetic anhydride is a classic and effective reagent for the cyclization of the maleamic acid intermediate. google.comsemanticscholar.orgresearchgate.net It is typically used in excess to drive the reaction to completion. The reaction is often performed at elevated temperatures, although care must be taken to control the temperature to prevent side reactions and degradation, which can lower the yield. semanticscholar.org The combination of acetic anhydride and catalytic sodium acetate is a well-established method for synthesizing N-substituted maleimides. semanticscholar.orgresearchgate.net
The following table summarizes the various established synthetic approaches for the dehydration step.
| Method | Solvent | Catalyst | Dehydrating Agent | Key Characteristics |
| DMF Method | N,N'-Dimethylformamide | Sodium Acetate | Acetic Anhydride | Homogeneous reaction; High cost and toxicity of solvent. google.comgoogle.com |
| Acetone Method | Acetone / Acetic Acid | Sodium Acetate | Acetic Anhydride | Lower toxicity than DMF; Often used in a dual-solvent system. google.com |
| Ethyl Acetate Method | Ethyl Acetate | Phase Transfer Catalyst | Acetic Anhydride | Reduced cost, energy consumption, and pollution. google.com |
Research into the synthesis of N,N'-1,4-Phenylenedimaleimide continues to evolve, with a significant push towards more sustainable and efficient methodologies.
The principles of green chemistry are increasingly being applied to the synthesis of maleimides to minimize environmental impact and improve safety. researchgate.net Key areas of focus include:
Safer Solvents: A primary goal is the replacement of hazardous solvents like DMF with greener alternatives such as ethyl acetate or acetic acid. google.comgoogle.com Acetic acid is particularly advantageous as it can be generated as a by-product of the dehydration reaction with acetic anhydride and subsequently recycled, reducing waste and production costs. google.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. semanticscholar.org
Energy Efficiency: Developing methods that proceed at lower temperatures and with shorter reaction times contributes to a more energy-efficient process. semanticscholar.org For instance, modifications to the classic acetic anhydride/sodium acetate method have allowed for similar yields at lower temperatures. semanticscholar.org
The following table outlines a comparison of traditional versus greener approaches.
| Principle | Traditional Approach | Green Chemistry Approach | Benefit |
| Solvent Choice | N,N'-Dimethylformamide (DMF) google.com | Ethyl Acetate, Acetic Acid google.comgoogle.com | Reduced toxicity, lower cost, potential for recycling. |
| Waste Reduction | Use of toxic solvents requiring disposal. | Recycling of solvents like acetic acid. google.com | Lower environmental impact and production cost. |
| Energy Consumption | Higher reaction temperatures may be required. | Optimization for lower temperatures (e.g., 60-70°C). semanticscholar.org | Reduced energy costs and safer operating conditions. |
Alternative and Novel Synthetic Approaches
Reaction Mechanisms and Kinetics of N,N'-1,4-Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide is a versatile compound that participates in a variety of chemical reactions, primarily owing to the reactivity of its two maleimide (B117702) groups. These reactions are fundamental to its application in polymer chemistry, materials science, and bioconjugation. The key reaction pathways include radical polymerization, Diels-Alder cycloaddition, and nucleophilic addition reactions.
Radical Polymerization Mechanisms Involving Maleimide Moieties
The maleimide moieties of N,N'-1,4-Phenylenedimaleimide can undergo radical polymerization to form highly crosslinked, three-dimensional polymer networks. kpi.ua This process is a type of chain-growth polymerization that involves the characteristic steps of initiation, propagation, and termination. uvebtech.comnih.gov
The polymerization is typically initiated by the decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. libretexts.orgresearchgate.net This generates free radicals that attack the electron-deficient carbon-carbon double bond of a maleimide group, leading to the formation of a new radical species. youtube.com This new radical then propagates by adding to the maleimide group of another monomer molecule, extending the polymer chain. youtube.comstanford.edu
The rate of radical polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. uvebtech.comyoutube.com The kinetics of the reaction can be described by the general rate equation for radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com
Termination of the growing polymer chains can occur through two primary mechanisms: combination (coupling) or disproportionation. stanford.edu In combination, two growing polymer chains react to form a single, longer chain. In disproportionation, a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. The high temperatures, often exceeding 200°C, required for this crosslinking reaction can lead to the formation of highly crosslinked and consequently brittle materials. kpi.ua
Diels-Alder Cycloaddition Reactions with N,N'-1,4-Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the maleimide rings. researchgate.net This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings and has been widely utilized in the development of thermoreversible materials and for polymer modification. rsc.orgmdpi.com
N,N'-1,4-Phenylenedimaleimide readily reacts with conjugated dienes like cyclopentadiene and furan. researchgate.netnih.gov The reaction with furan derivatives is particularly notable as it forms the basis for self-healing polymers. researchgate.net The Diels-Alder adducts can be formed at moderate temperatures, and the reverse reaction, known as the retro-Diels-Alder reaction, can be triggered at higher temperatures, allowing for the material to be "healed". rsc.orgmdpi.com
The reaction typically produces a mixture of endo and exo diastereomers. rsc.org The ratio of these isomers is dependent on the reaction conditions and the specific diene and dienophile used. researchgate.netrsc.org For instance, the reaction of N-phenylmaleimide with furan derivatives often favors the formation of the endo adduct under kinetic control. rsc.org
Below is a table summarizing the reaction conditions for the Diels-Alder reaction between N-phenylmaleimide derivatives and various dienes.
The kinetics of the Diels-Alder reaction involving N,N'-1,4-Phenylenedimaleimide are significantly influenced by both solvent and temperature. The choice of solvent can affect the rate of the reaction, with polar solvents often accelerating the reaction. nih.gov
Temperature plays a crucial role in the Diels-Alder equilibrium. rsc.org While higher temperatures generally increase the rate of the forward reaction, they also favor the retro-Diels-Alder reaction. rsc.orgmdpi.com This temperature-dependent reversibility is a key feature exploited in the design of thermally responsive materials. For the furan/maleimide system, the forward reaction typically occurs at lower temperatures, while the retro-Diels-Alder reaction is favored at elevated temperatures. mdpi.com The cyclo-reversion temperature can vary depending on the specific substituents on the furan and maleimide components. rsc.org
The following table provides kinetic data for the Diels-Alder reaction of N-phenylmaleimide with 2,5-dimethylfuran, illustrating the effect of solvent and temperature.
Nucleophilic Addition Reactions to Maleimide Double Bonds
The electron-deficient carbon-carbon double bond in the maleimide rings of N,N'-1,4-Phenylenedimaleimide is susceptible to nucleophilic attack, most notably through a Michael-type addition. researchgate.netnih.gov This reaction is highly efficient and forms the basis of "click" chemistry applications, particularly with thiol nucleophiles. vectorlabs.com
The reaction between a thiol (sulfhydryl) group and a maleimide is a prominent example of a "click" reaction, characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.netvectorlabs.com This reaction, also known as the thiol-Michael addition, proceeds rapidly at or near physiological pH to form a stable thioether bond. vectorlabs.com
The mechanism of the thiol-maleimide reaction can be influenced by the choice of solvent and initiator, potentially proceeding through a base-initiated, nucleophile-initiated, or ion pair-initiated pathway. researchgate.netrsc.org The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At pH values above 7.5, competitive reactions with primary amines can occur. vectorlabs.com
Table of Compounds
Amine-Maleimide Adduct Formation
The reaction between the maleimide groups of N,N'-1,4-Phenylenedimaleimide and primary or secondary amines is a key process for forming stable adducts. This reaction proceeds via a nucleophilic Michael addition mechanism, where the amine attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. researchgate.net This process is of significant interest for applications such as the immobilization of biomolecules and surface functionalization. researchgate.net
The reaction's specificity and rate are highly dependent on the pH of the medium. While the thiol-maleimide reaction is significantly faster and more selective for thiols at a neutral pH range of 6.5 to 7.5, the amine-maleimide reaction can also occur. researchgate.netaxispharm.com Above pH 7.5, the reaction with amines becomes more competitive. researchgate.net Research on the reaction of N-phenyl maleimide with silica surfaces modified with (aminopropyl)triethoxysilane (APTES) confirmed that the primary reaction pathway is the amine's nucleophilic attack on the olefinic bond of the imide. researchgate.net However, this study also noted a slower, secondary reaction where the amine attacks the imide carbonyl groups, leading to the formation of amide linkages. researchgate.net
In the context of bioconjugation, when a maleimide reacts with a peptide or protein through an N-terminal cysteine, the proximate N-terminal amino group can induce a rearrangement of the initial succinimidyl thioether adduct. nih.govyoutube.com This intramolecular transcyclization can lead to the formation of a six-membered thiazine ring, a side reaction that is influenced by pH, the adjacent amino acid sequence, and the structure of the maleimide itself. nih.govyoutube.com This rearrangement is accelerated at higher pH values and can be suppressed by performing the conjugation under acidic conditions. nih.govyoutube.com
Table 1: Factors Influencing Amine-Maleimide Reactions
| Factor | Influence on Reaction | Research Finding |
| pH | Determines the reactivity and selectivity of amines versus other nucleophiles like thiols. | The reaction of maleimides is highly selective for thiols between pH 6.5 and 7.5; reactivity with amines increases at higher pH. researchgate.net |
| Nucleophile | Primary and secondary amines can react via Michael addition. | The reaction proceeds via amine attack at the imide's olefinic bond. researchgate.net |
| Reaction Time | Can influence the formation of secondary products. | A slower secondary process involving amine attack on imide carbonyls to form amides has been observed over extended periods (e.g., 10 hours). researchgate.net |
| Adduct Stability | The resulting adduct can undergo rearrangement, especially in peptides. | N-terminal amine groups can induce a rearrangement of the succinimidyl thioether to a more stable six-membered thiazine structure. nih.gov |
Photochemical Reactions of N,N'-1,4-Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide, as an N-aryl maleimide, can participate in various photochemical reactions, most notably [2+2] cycloadditions. nih.govnih.gov These reactions are typically initiated by the absorption of light, which promotes the maleimide to an electronically excited state. Unlike thermal reactions, these photochemical transformations can lead to the formation of cyclobutane rings. nih.gov
A significant distinction exists in the photochemical reactivity of N-aryl maleimides compared to N-alkyl maleimides. nih.govresearchgate.net N-alkyl maleimides can often be directly excited by UV light (e.g., 370 nm) to their triplet excited state, which then reacts with an alkene without the need for an external catalyst. nih.govnih.gov In contrast, for N-aryl maleimides like N,N'-1,4-Phenylenedimaleimide, direct irradiation is often insufficient to promote the reaction. nih.govresearchgate.net To achieve the desired [2+2] cycloaddition, the generation of the maleimide's triplet state typically requires the use of a photosensitizer. nih.gov Thioxanthone has been identified as an effective photosensitizer for this purpose, enabling the reaction to proceed efficiently under visible light irradiation (e.g., 440 nm). nih.govresearchgate.net
These photochemical cycloadditions provide a valuable method for synthesizing complex molecular architectures that are otherwise difficult to access. nih.gov The reaction can be intermolecular, involving two different alkene partners, or can occur as a photodimerization between two maleimide molecules. nih.gov The development of optimized protocols for N-aryl maleimides has expanded the applicability of these light-promoted organic transformations. nih.govresearchgate.net
Table 2: Optimized Conditions for Photochemical [2+2] Cycloaddition of Maleimides
| Maleimide Type | Irradiation Wavelength | Photosensitizer Requirement | Typical Outcome |
| N-Alkyl Maleimide | 370 nm (UV) | Not required (self-excitation) | High yields of cyclobutane adducts. nih.govresearchgate.net |
| N-Aryl Maleimide | 440 nm (Visible) | Required (e.g., Thioxanthone) | Successful formation of cyclobutane adducts. nih.govresearchgate.net |
Functionalization Strategies of N,N'-1,4-Phenylenedimaleimide
Derivatization for Specific Applications
N,N'-1,4-Phenylenedimaleimide serves as a versatile homobifunctional crosslinking agent, enabling the derivatization and functionalization of various molecules and materials for specific applications. chemicalbook.comscbt.com Its two maleimide groups are highly reactive toward sulfhydryl (thiol) groups, making it particularly useful in biochemistry and materials science. chemicalbook.comchemicalbook.com
A primary application is in protein chemistry, where it is used to crosslink protein subunits. chemicalbook.comscbt.com By reacting with cysteine residues on different polypeptide chains or within the same chain, it can stabilize protein structures or be used to study protein-protein interactions. This reactivity is also central to its use in bioconjugation for creating advanced therapeutics. axispharm.com For instance, maleimide-based linkers are employed in the construction of antibody-drug conjugates (ADCs), where they attach cytotoxic drugs to antibodies for targeted cancer therapy. axispharm.com
In polymer science, N,N'-1,4-Phenylenedimaleimide is utilized as a crosslinking agent to produce thermoset polymers with high thermal stability. wikipedia.org It can be copolymerized with various vinyl monomers, such as methyl methacrylate (MMA) or acrylic acid (AA), to synthesize polymers with tailored physical, mechanical, and chemical properties. uctm.edukpi.ua The incorporation of the maleimide moiety enhances the thermal stability of the resulting copolymers. uctm.edu These materials find use in high-performance applications, including as heat-resistant engineering plastics and in composites for the aerospace industry. wikipedia.orguctm.edu
Table 3: Applications of N,N'-1,4-Phenylenedimaleimide in Derivatization
| Application Area | Functionalization Strategy | Target Molecule/Material | Resulting Product/Use |
| Biochemistry | Crosslinking via thiol-maleimide reaction | Proteins with cysteine residues | Stabilized protein complexes, study of protein interactions. chemicalbook.comscbt.com |
| Pharmaceuticals | Conjugation via thiol-maleimide reaction | Antibodies and cytotoxic drugs | Antibody-Drug Conjugates (ADCs) for targeted therapy. axispharm.com |
| Polymer Chemistry | Copolymerization | Vinyl monomers (e.g., MMA, Styrene) | Thermally stable copolymers, high-performance plastics. wikipedia.orguctm.edu |
| Rubber Technology | Crosslinking of polymer chains | Rubber chains with reactive groups | Reinforced rubber for applications like tires. wikipedia.org |
Post-Polymerization Modification Techniques
Post-polymerization modification is a powerful strategy for introducing specific functionalities into existing polymer chains without altering the polymer backbone. rsc.org This approach allows for the synthesis of a library of functional polymers from a single, well-defined precursor polymer. nih.gov N,N'-1,4-Phenylenedimaleimide can be employed in such modifications to crosslink pre-formed polymers, thereby enhancing their mechanical and thermal properties.
This technique is particularly effective for polymers that possess pendant functional groups capable of reacting with maleimides, such as thiols or amines. For example, a polymer synthesized with pendant thiol groups can be readily crosslinked by adding N,N'-1,4-Phenylenedimaleimide. The bismaleimide acts as a bridge, forming stable thiosuccinimide bonds between different polymer chains. axispharm.com This method is advantageous because the thiol-ene reaction is highly efficient and can be initiated under mild conditions, often with UV light, which minimizes degradation of the polymer backbone. wiley-vch.de
Another approach involves the reactive grafting of maleimides onto polymer backbones that may not initially have reactive groups. For instance, polypropylene (B1209903) can be functionalized by melt reactive extrusion in the presence of a radical initiator and a maleimide derivative. researchgate.net While this example uses a different maleimide, the principle can be extended to using N,N'-1,4-Phenylenedimaleimide to crosslink polymer chains that have been previously functionalized with suitable reactive sites. The ability to modify polymers after their synthesis provides a versatile route to advanced materials with precisely controlled network structures and properties. ijpsm.com
Table 4: Post-Polymerization Modification Using Bismaleimides
| Polymer Type | Reactive Group on Polymer | Modification Reaction | Resulting Structure |
| Thiol-functionalized polymers | Pendant -SH groups | Thiol-ene addition | Crosslinked network via thiosuccinimide linkages. wiley-vch.de |
| Amine-functionalized polymers | Pendant -NH2 or -NHR groups | Michael addition | Crosslinked network via amine-maleimide adducts. researchgate.net |
| Polypropylene (PP) | C-H bonds on backbone | Radical grafting of maleimide moieties* | Functionalized PP backbone capable of further reactions. researchgate.net |
*Note: This typically involves grafting a mono-maleimide first, followed by potential crosslinking reactions.
Polymerization and Crosslinking Chemistry of N,n 1,4 Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide as a Crosslinking Agent
N,N'-1,4-Phenylenedimaleimide serves as a highly effective crosslinking agent, a short, sulfhydryl-reactive homobifunctional reagent that enhances the properties of polymers by creating a three-dimensional network structure. nih.govchemicalbook.com Its reactivity stems from the two maleimide (B117702) groups attached to a central phenylene ring, which can participate in various polymerization and addition reactions. cymitquimica.com This crosslinking ability is harnessed in both thermosetting resins and elastomers to improve thermal stability, mechanical strength, and chemical resistance. cymitquimica.comcymitquimica.com
Crosslinking in Elastomers and Rubbers
N,N'-1,4-Phenylenedimaleimide is also a versatile additive in the rubber industry, where it is employed to crosslink various elastomers. yangchentech.com It can be used with a range of rubbers, including natural rubber (NR), neoprene, chlorosulfonated polyethylene (B3416737) rubber, styrene-butadiene rubber (SBR), nitrile rubber (NBR), and silicone rubber. yangchentech.commade-in-china.com The crosslinking process, often referred to as vulcanization, transforms the linear rubber macromolecules into a durable, elastic network.
N,N'-1,4-Phenylenedimaleimide can act as a sulfur-free vulcanizing agent. yangchentech.comyangchentech.com This is particularly advantageous in applications where the presence of sulfur is undesirable, such as in contact with copper components where sulfur can cause blackening due to the formation of copper sulfide (B99878). yangchentech.comyangchentech.com In sulfur-free systems, the maleimide groups can react directly with the rubber chains, often through an "ene" reaction or other addition mechanisms, to form stable carbon-carbon crosslinks. epa.govresearchgate.net This method of vulcanization imparts excellent heat resistance and low compression set to the rubber products. yangchentech.com
N,N'-1,4-Phenylenedimaleimide is frequently used as a coagent to improve crosslinking efficiency and the final properties of the vulcanized rubber. queensu.cagoogle.com As a coagent in peroxide cures, it increases the crosslink density and can help mitigate issues like polymer chain scission. mdpi.com In sulfur vulcanization systems, it can act as an anti-reversion agent, preventing the breakdown of polysulfidic crosslinks at high temperatures and thereby improving heat resistance and aging properties. made-in-china.comepa.gov It also functions as an accelerator in some systems, working alongside primary accelerators to increase the rate of vulcanization. google.comvagmichemicals.com
The following table summarizes the function of N,N'-1,4-Phenylenedimaleimide in different rubber systems.
| Rubber System | Function of N,N'-1,4-Phenylenedimaleimide | Reference |
| Natural Rubber (with sulfur) | Prevents vulcanization reversion, improves heat resistance, reduces heat generation, and enhances adhesion to cords. | yangchentech.com |
| Peroxide Systems | Acts as a co-vulcanizing agent to enhance cross-linking and heat resistance. | yangchentech.com |
| General and Special Rubbers | Can be used as an anti-scorch agent and tackifier. | yangchentech.com |
| Cable Rubber | Used as a non-sulfur vulcanizing agent to prevent copper sulfide formation. | yangchentech.com |
Crosslinking Density and Network Formation
The extent of crosslinking, or crosslink density, is a critical parameter that dictates the final properties of the polymer. The introduction of N,N'-1,4-Phenylenedimaleimide into a polymer matrix significantly influences the formation of the crosslinked network and its density. allenpress.com
In elastomers, a higher crosslink density generally leads to increased modulus, hardness, and resistance to swelling and compression set, but may reduce elongation at break. iupac.org The use of N,N'-1,4-Phenylenedimaleimide, particularly as a coagent in peroxide cures, has been shown to effectively increase the crosslink density. mdpi.comallenpress.com For instance, studies on chlorobutyl rubber have demonstrated a substantial increase in crosslink density with the addition of a bismaleimide (B1667444), which correlated with improved mechanical properties. allenpress.com
The formation of the network involves the chemical reaction of the maleimide groups with the polymer chains. In peroxide systems, this is a free-radical mediated process. mdpi.com In sulfur-free vulcanization of diene rubbers, it can proceed via an Alder-ene reaction. epa.govkglmeridian.com The rigid phenylene spacer between the two maleimide groups in N,N'-1,4-Phenylenedimaleimide helps to create short, stiff crosslinks, which contributes to the thermal stability of the resulting network.
The following table presents data on the effect of a bismaleimide on the crosslink density of chlorobutyl rubber (CIIR).
| BMDM Content (phr) | Crosslink Density Increase (%) |
| 1 | ~109 |
| 3 | ~250 |
| 5 | ~380 |
Data adapted from a study on 4,4′-bis(maleimido)diphenyl methane (B114726) (BMDM) in accelerated sulfur cured chlorobutyl rubber. allenpress.com
Polymer Matrix Systems Incorporating N,N'-1,4-Phenylenedimaleimide
N,N'-1,4-Phenylenedimaleimide is utilized to modify and enhance a wide array of polymer systems. Its high melting point of over 300°C and excellent thermal stability make it a suitable additive for high-performance applications. chemimpex.comsigmaaldrich.com
N,N'-1,4-Phenylenedimaleimide is employed as a curing agent or hardener in epoxy resin formulations. chemimpex.comcymitquimica.comcymitquimica.com When incorporated into an epoxy matrix, it significantly enhances performance characteristics such as thermal stability, chemical resistance, and mechanical strength. chemimpex.comcymitquimica.com The maleimide groups can react with nucleophiles, such as the secondary hydroxyl groups formed during the primary epoxy-amine reaction, leading to a denser crosslink network. This modification is particularly valuable in creating advanced materials for demanding sectors like aerospace, automotive, and electronics. chemimpex.comcymitquimica.com
In some modifications, copolymers containing maleimide derivatives, such as N-phenylmaleimide (PMI), are blended with epoxy resins. For instance, N-phenylmaleimide-styrene (PMS) copolymers have been used to improve the toughness of bisphenol-A diglycidyl ether (DGEBA) epoxy resins cured with p,p'-diaminodiphenyl sulphone (DDS). cnrs.fr The addition of these copolymers can increase the fracture toughness (Klc) by over 100% while maintaining or even increasing the glass transition temperature (Tg), indicating improved thermal stability alongside enhanced toughness. cnrs.fr The morphology of these modified resins often shows phase separation, which is crucial for the toughening mechanism. cnrs.fr
Table 1: Effect of N-Phenylmaleimide-Styrene (PMS) Copolymer on Epoxy Resin Properties
| PMS Content (wt%) | Fracture Toughness (Klc) Increase | Glass Transition Temperature (Tg) | Morphology |
|---|---|---|---|
| Up to 7% | --- | Equal to or higher than parent epoxy | Two-phase, copolymer-rich dispersed particles |
| 8% | --- | Equal to or higher than parent epoxy | Tendency toward co-continuous phases |
| 10% | 130% | Equal to or higher than parent epoxy | --- |
Data sourced from research on N-phenylmaleimide-styrene copolymers in DDS-cured DGEBA epoxy resins. cnrs.fr
As a bismaleimide (BMI) itself, N,N'-1,4-Phenylenedimaleimide is a fundamental component in the synthesis of high-performance polyimides and BMI resins. epo.org Polyimides are known for their exceptional thermal stability and mechanical properties. kpi.uavt.edu The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. kpi.uavt.edukoreascience.kr
In BMI resin systems, p-PDM can act as a monomer or comonomer, undergoing polymerization with other monomers like o,o'-diallyl bisphenol A or reacting with nucleophiles such as diamines via Michael addition. cnrs.frechemi.com This forms a crosslinked network structure that provides the resin with high thermal stability. echemi.com The modification of BMI resins with other polymers, such as N-phenylmaleimide-styrene copolymers, has been shown to increase fracture toughness. cnrs.fr The inclusion of even small weight percentages of such copolymers can lead to significant improvements in mechanical performance, albeit sometimes with a slight reduction in flexural strength. cnrs.fr
Table 2: Influence of N-Phenylmaleimide-Styrene (PMS) Copolymer on Bismaleimide Resin
| PMS Content (wt%) | Fracture Toughness (Klc) Increase | Glass Transition Temperature (Tg) | Flexural Strength |
|---|---|---|---|
| 5% | 50% | Equal to or slightly less than unmodified resin | Medium decrease |
Data based on modification of a bis(4-maleimidediphenyl) methane and o,o'-diallyl bisphenol A system. cnrs.fr
In the field of polyurethane-urea (PUU) elastomers, N,N'-m-phenylene dimaleimide (a structural isomer of p-PDM, often referred to as HVA-2) is used as an effective crosslinking agent. hep.com.cnresearchgate.netscience.govresearchgate.net When used in conjunction with an initiator like dicumyl peroxide (DCP), it facilitates the formation of a crosslinked network within the elastomer matrix. hep.com.cnresearchgate.netscience.govresearchgate.net This process transforms the thermoplastic PUU into a thermosetting material, which eliminates the softening point and significantly improves thermal stability and high-temperature mechanical properties. researchgate.netresearchgate.net
Research has shown that the addition of HVA-2 improves the thermal stability of PUU elastomers compared to their linear counterparts. hep.com.cnresearchgate.netscience.gov The optimal concentration of the crosslinking agent is crucial; for example, in one study, the best mechanical properties were achieved at a 1.5% HVA-2 content. hep.com.cnresearchgate.netscience.govresearchgate.net The crosslinking process also affects the dynamic mechanical properties, leading to a decrease in the loss factor (tan δ), which indicates a more elastic and less energy-dissipating material. hep.com.cnscience.gov
Table 3: Properties of Polyurethane-Urea (PUU) Elastomers with HVA-2 Crosslinker
| Property | Observation | Source |
|---|---|---|
| Thermal Stability | Markedly improved compared to linear PUU | hep.com.cnresearchgate.netscience.gov |
| Softening Point | Disappears; material becomes thermosetting | researchgate.netresearchgate.net |
| Mechanical Properties | Optimal performance at 1.5% HVA-2 content | hep.com.cnscience.govresearchgate.net |
N,N'-m-phenylene dimaleimide (HVA-2) also functions as a grafting agent and crosslinking co-agent in polyethylene (PE) and crosslinked polyethylene (XLPE). mdpi.compergan.com In the production of XLPE for applications like cable insulation, peroxide-initiated crosslinking is a common method. mdpi.compergan.com The addition of a co-agent like HVA-2 can promote the crosslinking reaction. mdpi.com
When grafted onto XLPE, HVA-2 introduces polar groups (carbonyl and amine groups) into the non-polar polyethylene matrix. mdpi.com This modification can significantly reduce the accumulation of space charges and lower the DC conduction current density, which are beneficial for high-voltage direct current (HVDC) cable insulation. mdpi.com The polar groups are believed to introduce deep traps that capture and scatter charge carriers. mdpi.com However, the grafting and increased crosslinking can also lead to decreased and more inhomogeneous crystallinity, which may have a negative effect on the DC breakdown strength. mdpi.com
In polymer blends and composites, N,N'-m-phenylene dimaleimide (often referred to as BMI or DMI in literature) acts as a reactive modifier or compatibilizer. researchgate.netresearchgate.netchemicalpapers.com Its role is particularly significant in composites of non-polar polymers like polypropylene (B1209903) (PP) with polar inorganic fillers such as magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.netresearchgate.netchemicalpapers.comsciepub.com Magnesium hydroxide is used as a flame retardant, and improving its dispersion and adhesion within the polymer matrix is key to enhancing the composite's properties. researchgate.netnih.gov
The bismaleimide interacts with both the filler and the polymer matrix. researchgate.net It can form bonds with the magnesium hydroxide surface and react with the polypropylene matrix via the addition of PP macro-radicals, which are generated during thermo-mechanical processing. researchgate.net This creates a stronger interphase between the filler and the matrix, leading to a significant improvement in the composite's toughness and other mechanical properties. researchgate.netresearchgate.net This compatibilization effect helps to overcome the poor adhesion that typically exists between the hydrophilic filler and the hydrophobic polymer. researchgate.net
Mechanisms of Crosslinking and Network Development
The crosslinking ability of N,N'-1,4-Phenylenedimaleimide stems from the high reactivity of the carbon-carbon double bonds within its two maleimide rings. The primary mechanisms involved are free-radical polymerization and Michael addition reactions. mdpi.commasterorganicchemistry.com
Free-Radical Polymerization: In the presence of a free-radical initiator (like a peroxide) and heat, the double bonds of the maleimide groups can open and react with polymer chains or other maleimide molecules. fujifilm.com In systems like polyethylene or elastomers, the initiator abstracts a hydrogen atom from the polymer backbone, creating a macro-radical. researchgate.net This macro-radical can then add across the maleimide's double bond. researchgate.net Since p-PDM is bifunctional, it can react with two different polymer chains, forming a stable crosslink. This process is fundamental to the vulcanization of various rubbers and the crosslinking of polyolefins. yangchentech.comyangchentech.com
Michael Addition: The electron-deficient double bond in the maleimide ring is a strong Michael acceptor. masterorganicchemistry.com It can react with nucleophiles (Michael donors) such as amines (-NH₂) or thiols (-SH) without the need for a catalyst, although the reaction can be accelerated. googleapis.comrsdjournal.orggoogleapis.com In polymer systems containing these functional groups, such as certain epoxy or polyurethane systems, p-PDM can form crosslinks via a Michael addition mechanism. epo.orgechemi.com For instance, a diamine can react with two p-PDM molecules, creating a linear chain extension, or a polyamine can react with multiple p-PDM molecules to build a three-dimensional network. This reaction is highly efficient and proceeds under relatively mild conditions. rsdjournal.org
The combination of these mechanisms allows for the development of a dense, three-dimensional network structure when p-PDM is incorporated into a polymer matrix. researchgate.net This network is responsible for the observed improvements in thermal stability, mechanical strength, and chemical resistance in the final cured material. nasa.gov
Free Radical Crosslinking
N,N'-1,4-Phenylenedimaleimide (PDM), like other bismaleimides, is a highly effective coagent in the free-radical crosslinking of various polymers. Its efficacy stems from the reactivity of its maleimide groups, which can readily participate in addition reactions. In the presence of free-radical initiators, such as peroxides, the carbon-carbon double bonds within the maleimide rings are activated. This activation facilitates the formation of crosslinks between polymer chains.
The primary mechanism involves the addition of polymer macroradicals to the maleimide double bond. This process can lead to the formation of a three-dimensional network structure. Studies on related maleimide systems, such as N,N'-m-phenylenedimaleimide (a structural isomer), have shown that C–H bond addition to yield N-aryl-2-alkylsuccinimide grafts is a predominant reaction pathway over maleimide homopolymerization. queensu.ca This grafting reaction effectively links polymer chains together through the bismaleimide molecule.
The crosslinking process is not limited to a single pathway. Bismaleimides can engage in alternating copolymerization with electron-rich monomers or polymer backbones. queensu.ca This tetra-functionality towards macroradicals allows them to efficiently "knit" dissimilar polymeric phases together, compensating for potential degradation and loss in molar mass during processing. researchgate.net This efficiency is a key reason why maleimide-based systems often provide superior crosslink densities compared to other types of coagents. queensu.ca
The general mechanism for free-radical crosslinking can be summarized in the following steps:
Initiation: Decomposition of a radical initiator (e.g., peroxide) at elevated temperatures to form primary radicals.
Abstraction: The primary radical abstracts a hydrogen atom from a polymer chain, creating a polymer macroradical.
Propagation/Crosslinking: The polymer macroradical adds across the double bond of one of the maleimide groups on the N,N'-1,4-Phenylenedimaleimide molecule. The resulting radical can then add to another polymer chain or another maleimide molecule, propagating the crosslinking process.
This sequence of reactions leads to a robust, three-dimensional network, significantly enhancing the thermomechanical properties of the base polymer.
Curing Kinetics and Rheological Behavior
The curing process of systems containing N,N'-1,4-Phenylenedimaleimide is characterized by specific kinetic and rheological changes that can be monitored to understand the network formation. Differential Scanning Calorimetry (DSC) is a common technique used to analyze the thermal curing features and determine kinetic parameters. koreascience.krresearchgate.net The curing reaction is highly exothermic, and the heat evolved is proportional to the extent of the reaction. core.ac.uk
Studies on similar bismaleimide systems reveal that the cure mechanism can be a complex combination of step-wise and chain polymerization reactions. researchgate.net For instance, in systems containing allyl groups, an "ene" addition reaction can occur between the allyl and maleimide groups. This is followed by the chain polymerization of the maleimide and the newly formed propenyl groups, which constitutes the main crosslinking reaction. researchgate.net The homopolymerization of maleimide groups can also occur, often autocatalytically, influenced by radicals generated from the decomposition of donor-acceptor pairs formed during the reaction. researchgate.net
Rheological analysis tracks the change in viscosity and modulus of the material as curing progresses. Initially, the viscosity of the polymer melt decreases with temperature. Once the crosslinking reaction initiates, there is a sharp increase in viscosity and the storage modulus (G') as the three-dimensional network builds up. The point at which the storage modulus surpasses the loss modulus (G'') is often defined as the gel point, indicating the transition from a liquid-like to a solid-like state. Rheological studies under isothermal conditions are used to investigate these properties. koreascience.kr The rheological behavior is critical, as it shows the transition of the material's state; below a critical temperature, a higher molecular weight is achieved due to bond formation, while above it, cleaved bonds can lead to lower molecular weight and increased fluidity. unina.it
Table 1: Rheological and Curing Characteristics of Maleimide Systems
| Property | Observation | Significance |
|---|---|---|
| Cure Onset Temperature | The temperature at which the exothermic curing reaction begins, detectable by DSC. koreascience.kr | Determines the processing window and initiation of crosslinking. |
| Peak Exotherm Temperature | The temperature at which the rate of curing reaction is at its maximum. researchgate.net | Indicates the point of highest reaction velocity. |
| Gel Time | The time required to reach the gel point, where the material transitions from liquid to a gel-like solid. | A key parameter in manufacturing processes like Resin Transfer Molding (RTM). |
| Storage Modulus (G') | Increases significantly during curing. | Reflects the buildup of the elastic network structure. |
| Viscosity | Shows a sharp increase at the onset of network formation. koreascience.kr | Indicates the transition to a solid, crosslinked state. |
Interfacial Structure Development in Composites
In polymer composites, N,N'-1,4-Phenylenedimaleimide plays a crucial role as an interfacial modifier or coupling agent, particularly in systems containing polyolefins and inorganic fillers like magnesium hydroxide. researchgate.net The effectiveness of the composite material often depends on the strength and nature of the interface between the polymer matrix and the filler. A weak interface can lead to poor stress transfer and diminished mechanical properties.
Bismaleimides enhance interfacial adhesion through reactive processing. During melt mixing, the maleimide compound can react with radical sites on both the polymer matrix and potentially on the surface of functionalized fillers. This creates covalent bonds that bridge the gap between the organic polymer and the inorganic filler, a process known as reactive compatibilization. researchgate.net
Research on polypropylene/magnesium hydroxide composites using the related N,N'-m-phenylenedimaleimide has demonstrated the development of an elastomeric interphase structure. researchgate.net This interphase, formed through the reactive processing involving the bismaleimide, confers excellent strength and toughness to the composite. In some cases, the tensile strength and elongation of a modified composite containing a high filler loading (e.g., 60% w/w) can exceed the yield stress and strain of the unfilled polymer matrix. researchgate.net The bismaleimide's ability to react with macroradicals helps to form a cohesive and robust interface that effectively transfers stress from the matrix to the filler, preventing premature failure.
Table 2: Effect of N,N'-m-phenylenedimaleimide (BMI) on Polypropylene/Mg(OH)₂ Composite Properties
| Composite Formulation | Tensile Strength | Elongation at Break | Key Finding |
|---|---|---|---|
| Unmodified PP/Mg(OH)₂ | Baseline | Baseline | Poor interfacial adhesion leads to lower performance. |
Control of Polymer Architecture and Morphology
Modern polymerization techniques offer precise control over polymer architecture, which in turn dictates the final properties of the material. umn.edumcpolymers.comnsf.gov N,N'-1,4-Phenylenedimaleimide can be utilized in advanced polymerization methods to create well-defined polymer structures.
One such method is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. rsc.orgrsc.org By employing a bifunctional RAFT chain transfer agent (CTA) with N,N'-1,4-Phenylenedimaleimide as an A2-type monomer, a RAFT step-growth polymerization can be achieved. rsc.org This approach combines the user-friendly nature of RAFT with the backbone versatility of step-growth polymerization, allowing for the synthesis of polymers with controlled architecture. rsc.org This method is advantageous because N,N'-1,4-Phenylenedimaleimide is a commercially available and relatively inexpensive monomer. rsc.org The polymerization can be conducted in solvents like tetrachloroethane (TCE), where the monomer has suitable solubility. rsc.org
The architecture of polymers, such as their linearity, branching, or the inclusion of specific functional groups, has a profound impact on their properties. mcpolymers.comnsf.gov For instance, incorporating dynamic covalent bonds, such as those from furan-maleimide Diels-Alder reactions, into the polymer backbone allows for the creation of stimulus-responsive materials. rsc.org The primary chain length and crosslink density can be tuned to control the thermomechanical properties, such as the decrosslinking temperature and self-healing capabilities. rsc.org By controlling the polymer's primary architecture through techniques like RAFT, materials with tailored dynamic and mechanical responses can be designed. rsc.org
The choice of monomer and the way monomers are linked together define the polymer's structure, which can range from simple linear chains to more complex branched, star-shaped, or crosslinked network architectures. mcpolymers.com This control over molecular structure is fundamental to designing advanced materials for specific applications.
Advanced Materials Science Applications of N,n 1,4 Phenylenedimaleimide
High-Performance Polymers and Composites
N,N'-1,4-Phenylenedimaleimide serves as a key intermediate in the synthesis of a variety of high-performance polymers and composites. chemimpex.com Its incorporation into polymer structures enhances their mechanical properties and thermal endurance. chemimpex.com The compound's ability to form cross-linked networks significantly improves the durability and longevity of materials in demanding environments. chemimpex.com
Aerospace and Automotive Materials
In the aerospace and automotive industries, the demand for lightweight materials with exceptional strength and thermal stability is paramount. N,N'-1,4-Phenylenedimaleimide is utilized in the production of advanced composite materials for these sectors. cymitquimica.com Its incorporation into polymer matrices enhances the heat resistance and mechanical properties of components, making them suitable for applications where high performance is critical. chemimpex.comcymitquimica.com For instance, it is used in the manufacturing of structural components that must withstand extreme temperatures and mechanical stress. yangchentech.com
Electronic Devices and Electrical Insulation
The electronics industry relies on materials with excellent electrical insulation properties to ensure the reliability and safety of components. chemimpex.com N,N'-1,4-Phenylenedimaleimide is employed in the production of insulating materials that can withstand high temperatures. chemimpex.com Its inherent thermal stability and electrical insulation properties help protect electronic components from heat and electrical stress, thereby ensuring their proper functioning and longevity. yangchentech.comyangchentech.com This makes it a valuable material for manufacturing electrical connectors and other electronic components. yangchentech.com
Adhesives and Sealants
N,N'-1,4-Phenylenedimaleimide is a key ingredient in the formulation of high-performance adhesives and sealants. chemimpex.com Its presence enhances the bond strength, heat resistance, and chemical resistance of these materials. chemimpex.comyangchentech.com Adhesives containing this compound are used in demanding applications across various industries, including automotive assembly and construction, where strong and durable bonds are essential. cymitquimica.comyangchentech.com
Role in Enhancing Material Properties
The primary role of N,N'-1,4-Phenylenedimaleimide in materials science is to enhance the intrinsic properties of polymers and composites. Its unique chemical structure allows it to act as a cross-linking agent and a heat-resistant modifier, leading to significant improvements in material performance.
Thermal Stability and Heat Resistance
One of the most notable properties of N,N'-1,4-Phenylenedimaleimide is its ability to impart exceptional thermal stability and heat resistance to materials. chemimpex.comcymitquimica.com This compound is often used as a comonomer in the synthesis of engineering plastics like polyimides, significantly improving their ability to withstand high temperatures without degradation. yangchentech.com This makes materials containing N,N'-1,4-Phenylenedimaleimide suitable for use in high-temperature environments, such as in automotive parts and aerospace components. yangchentech.com The addition of this compound to polymer formulations can elevate the heat distortion temperature of the resulting material. yangchentech.com
| Property | Description |
| Melting Point | >300 °C chemimpex.com |
| Appearance | Off-white solid chemimpex.com |
| Molecular Formula | C14H8N2O4 chemimpex.com |
| Molecular Weight | 268.23 g/mol chemimpex.com |
| Application | Benefit of N,N'-1,4-Phenylenedimaleimide |
| Aerospace Composites | Enhanced thermal stability and mechanical strength. chemimpex.comcymitquimica.com |
| Automotive Parts | Improved heat resistance and durability. cymitquimica.comyangchentech.com |
| Electronic Insulators | High-temperature electrical insulation. chemimpex.comyangchentech.com |
| High-Strength Adhesives | Increased bond strength and heat resistance. chemimpex.comyangchentech.com |
| Protective Coatings | Improved durability and chemical resistance. chemimpex.comyangchentech.com |
Mechanical Properties (e.g., Tensile Strength, Modulus, Compression Distortion)
The incorporation of N,N'-1,4-Phenylenedimaleimide into polymer matrices, particularly in rubbers and plastics, leads to significant enhancements in their mechanical characteristics. When used as a vulcanizing agent or co-agent in rubber processing, it facilitates the formation of a robust cross-linked network. yangchentech.com This structural reinforcement results in improved tensile strength, tear resistance, and modulus of the vulcanized rubber. yangchentech.comyangchentech.comresearchgate.net The modulus, a measure of stiffness, is notably increased, which is a desirable attribute in many demanding applications. lookchem.comcymerchemicals.comcymerchemicals.com
In peroxide-cured systems, N,N'-1,4-Phenylenedimaleimide acts as an effective co-agent, synergistically improving the crosslink density of the network. pentasil.eu This leads to a better balance of physical properties, including higher tensile strengths and lower compression set. pentasil.eu The ability to tailor mechanical properties such as modulus allows manufacturers to customize materials for specific performance requirements, including traction and handling in tires. yangchentech.com Research has shown that even small additions of related maleimide (B117702) compounds can significantly elevate the heat distortion temperature and mechanical strength of resins like ABS, PVC, and PMMA. yangchentech.com
The table below summarizes the impact of N,N'-m-phenylenedimaleimide (a related isomer often used in similar applications) on the mechanical properties of rubber compounds.
| Mechanical Property | Enhancement with PDM Addition |
| Tensile Strength | Increased yangchentech.comresearchgate.net |
| Tear Resistance | Improved yangchentech.com |
| Modulus | Increased researchgate.netlookchem.comcymerchemicals.comcymerchemicals.com |
| Compression Set | Reduced/Improved pentasil.euyangchentech.com |
| Hardness | Increased researchgate.net |
This table illustrates the general effects observed with the addition of phenylenedimaleimide compounds to rubber formulations.
Durability and Longevity
The excellent thermal stability and chemical resistance imparted by N,N'-1,4-Phenylenedimaleimide contribute significantly to the durability and longevity of materials. chemimpex.com Its ability to form stable cross-linked networks enhances the material's resistance to degradation from heat, oxidation, and environmental factors. yangchentech.comchemimpex.com This is particularly crucial in applications exposed to harsh conditions, such as in the aerospace, automotive, and electronics industries. chemimpex.comcymitquimica.com
Anti-aging and Anti-fouling Properties
N,N'-1,4-Phenylenedimaleimide and its isomers are known to enhance the anti-aging properties of rubber compounds. lookchem.comcymerchemicals.comcymerchemicals.com By creating a more stable and robust cross-linked structure, it helps to prevent the degradation of the material over time due to exposure to heat and oxygen. yangchentech.com This results in longer-lasting performance and reliability of rubber products. yangchentech.com
Furthermore, related maleimide compounds have been recognized for their anti-fouling properties. yangchentech.comgoogleapis.com For instance, N-Phenylmaleimide exhibits biocidal activity and is used as an antifouling additive in marine coatings to repel underwater organisms. yangchentech.com While direct evidence for N,N'-1,4-Phenylenedimaleimide's anti-fouling properties in the provided search results is limited, the general characteristics of maleimide derivatives suggest potential in this area.
Electrical Insulation Properties
N,N'-1,4-Phenylenedimaleimide and its isomer, N,N'-m-phenylenedimaleimide, are utilized in the formulation of electrical insulation materials due to their excellent dielectric properties. yangchentech.comyangchentech.com These compounds possess high dielectric strength, which allows them to effectively prevent current leakage and arc formation, ensuring the safe operation of electrical equipment. yangchentech.comyangchentech.com
The high thermal stability and good mechanical properties of these maleimides further enhance their suitability for electrical insulation applications. yangchentech.com They are used in the insulation layers of cables, wires, motors, and transformers, where they not only provide excellent insulation but also improve the heat and corrosion resistance of the equipment, thereby extending its service life. yangchentech.comyangchentech.com They can also be blended or copolymerized to create composite insulation materials with superior properties. yangchentech.com
| Property | Contribution of PDM |
| Dielectric Strength | High yangchentech.com |
| Heat Resistance | Excellent yangchentech.com |
| Corrosion Resistance | Improved yangchentech.com |
| Mechanical Strength | High yangchentech.com |
This table highlights the key properties that make N,N'-m-phenylenedimaleimide a valuable component in electrical insulation materials.
Adhesion Enhancement (e.g., Rubber to Tire Cord, Adhesives)
It is also used in the formulation of high-strength adhesives. chemimpex.comnih.gov The compound's ability to form strong cross-links contributes to adhesives that exhibit high resistance to heat, moisture, and chemicals, making them suitable for applications in the construction and manufacturing industries. chemimpex.com The compatibility of N,N'-1,4-Phenylenedimaleimide with various substrates further enhances its utility in coatings and adhesives. chemimpex.com
N,N'-1,4-Phenylenedimaleimide in Biological and Biomedical Research
Beyond its applications in materials science, N,N'-1,4-Phenylenedimaleimide serves as a valuable tool in biological and biomedical research, primarily as a crosslinking agent for studying proteins.
Protein Crosslinking and Conformational Studies
N,N'-1,4-Phenylenedimaleimide is a short, sulfhydryl-reactive homobifunctional crosslinking reagent. chemicalbook.comchemicalbook.comguidechem.comchemdad.com This means it has two identical reactive groups (maleimides) that specifically react with sulfhydryl (thiol) groups found in cysteine residues of proteins. The rigid phenylene bridge spans a distance of 12-13 Å, allowing it to form covalent cross-links between cysteine residues that are in close proximity within a protein or between interacting proteins. rupress.org
This crosslinking capability is instrumental in studying protein structure and conformational changes. rupress.orgcore.ac.ukresearchgate.netacs.org By introducing cross-links, researchers can "freeze" proteins in specific conformations, allowing for the investigation of transient states or the stabilization of protein complexes. For example, it has been used to study the conformational dynamics of myosin subfragment-1 (S1), a key protein in muscle contraction, by cross-linking specific cysteine residues (SH1 and SH2). core.ac.ukresearchgate.net Similarly, it has been employed to probe the structure of the Tau protein, which is implicated in Alzheimer's disease. researchgate.net The use of N,N'-1,4-phenylenedimaleimide and its isomers, such as o-phenylenedimaleimide (oPDM), which has a shorter spanning distance, allows for the detailed mapping of distances between specific residues, providing insights into the protein's three-dimensional structure and how it changes in response to different conditions or the binding of other molecules. rupress.orgcore.ac.uk
Actin Polymerization and Structure Elucidation
The study of actin polymerization, a fundamental process in cell motility and structure, has been significantly advanced by the use of N,N'-1,4-Phenylenedimaleimide. This reagent has been instrumental in probing the oligomeric states of actin during its assembly into filaments. nih.gov
Research has shown that one of the initial steps in the polymerization of globular actin (G-actin) is the formation of a dimer. nih.gov The use of N,N'-1,4-Phenylenedimaleimide has allowed for the identification and characterization of two distinct dimer species: a "lower" dimer (LD) and an "upper" dimer (UD). nih.govnih.gov The LD forms rapidly at the beginning of polymerization and is characterized by an antiparallel arrangement of actin monomers. nih.govresearchgate.net As polymerization progresses, the amount of LD decreases while the concentration of UD, which is characteristic of the F-actin filament, increases. nih.govnih.gov
Further investigations have revealed that the LD is incompatible with the helical structure of the mature actin filament. nih.gov Isolated cross-linked LD does not polymerize, whereas isolated cross-linked UD can assemble into filaments. nih.gov This suggests that the initial formation of antiparallel dimers may be a regulatory step or a side reaction that must be overcome for efficient filament elongation. The transition from LD to UD is concurrent with filament formation, indicating a structural rearrangement is necessary for proper polymerization. nih.gov
N,N'-1,4-Phenylenedimaleimide has also been used to determine the specific residues involved in intermolecular cross-linking within the F-actin filament. Studies have shown that it cross-links Lysine-191 of one actin monomer to Cysteine-374 of an adjacent monomer, providing crucial distance constraints for modeling the structure of the actin filament. pnas.org
Table 1: Actin Dimers Identified Using N,N'-1,4-Phenylenedimaleimide
| Dimer Type | Apparent Molecular Mass (SDS-PAGE) | Monomer Orientation | Role in Polymerization |
|---|---|---|---|
| Lower Dimer (LD) | 86 kDa nih.govnih.gov | Antiparallel nih.govresearchgate.netnih.gov | Forms early, incompatible with filament elongation nih.gov |
| Upper Dimer (UD) | 115 kDa nih.gov | Parallel (within filament) | Characteristic of F-actin, promotes elongation nih.gov |
Myosin-Actin Interactions and ATPase Cycle Studies
N,N'-1,4-Phenylenedimaleimide has been a key reagent in dissecting the intricate interactions between myosin and actin, the molecular motors responsible for muscle contraction and other forms of cell motility. By cross-linking specific cysteine residues within the myosin head, researchers can trap the myosin in particular conformational states, allowing for detailed study of the ATPase cycle.
Modification of myosin subfragment-1 (S-1) with N,N'-1,4-Phenylenedimaleimide can create a state that mimics the weak-binding, pre-hydrolysis state of the cross-bridge cycle. annualreviews.orgnih.gov Specifically, cross-linking of the reactive SH1 and SH2 sulfhydryl groups (Cys-707 and Cys-697) in the presence of MgADP traps the nucleotide at the active site. scispace.com This modified myosin exhibits weak binding to actin, similar to the state of unmodified S-1 in the presence of ATP. nih.gov
These studies have provided significant insights into the structural changes that occur during the ATPase cycle. For instance, the binding of F-actin to S-1 has been shown to inhibit the cross-linking reaction between SH1 and SH2, suggesting that this region of the myosin head is part of the actin-binding interface. oup.com Furthermore, the rate of cross-linking of actin to different domains of the S-1 heavy chain is altered in the presence of nucleotides and upon modification with N,N'-1,4-Phenylenedimaleimide, providing further details on the topography of the acto-myosin interface throughout the cycle. nih.gov
The use of N,N'-1,4-Phenylenedimaleimide-modified myosin has also been crucial in in vitro motility assays. By mixing modified, "weakly-binding" myosin with unmodified, active myosin, researchers can study the cooperative effects between different myosin heads. ahajournals.org These experiments have demonstrated that the interaction between different isomyosins is not a simple load effect but a more dynamic process. ahajournals.org
Table 2: Effects of N,N'-1,4-Phenylenedimaleimide on Myosin-Actin Interactions
| Myosin State | Modification | Effect on Actin Binding | ATPase Cycle State Mimicked |
|---|---|---|---|
| S-1 | Cross-linking of SH1 and SH2 | Weak binding nih.gov | Pre-hydrolysis (weak-binding) state annualreviews.orgnih.gov |
| S-1 | Cross-linking of SH1 and SH2 in the presence of MgADP | Traps MgADP, weak binding scispace.com | MATP or MADP-Pi state scispace.com |
| Heavy Meromyosin | Cross-linking of SH1 and SH2 | Diminished effect on actin filament flexibility scispace.com | MATP or MADP-Pi state scispace.com |
Bifunctional Reagents in Biochemistry
As a bifunctional reagent, N,N'-1,4-Phenylenedimaleimide serves as a valuable molecular ruler to probe the proximity of specific residues in proteins and protein complexes. pnas.org Its defined length of approximately 12-13 Å allows for the determination of spatial relationships between reactive sulfhydryl groups. rupress.org
In the context of actin and myosin, this reagent has been used to cross-link Cysteine-374 of actin to specific cysteine residues on the myosin head, helping to map the interaction interface. capes.gov.br Beyond the cytoskeleton, N,N'-1,4-Phenylenedimaleimide has been employed in a variety of biochemical studies. For example, it has been used to investigate the proximity of cytoplasmic and periplasmic loops in the NhaA Na+/H+ antiporter of Escherichia coli and to identify functionally important cysteines in the alpha-subunit of transducin. ncats.io
The ability to create stable, covalently cross-linked complexes is a significant advantage of using N,N'-1,4-Phenylenedimaleimide. These cross-linked products can be isolated and further analyzed, providing a snapshot of a specific conformational state or protein-protein interaction. nih.govcapes.gov.br This has been particularly useful in studying transient intermediates in dynamic processes like actin polymerization and the myosin ATPase cycle. nih.govannualreviews.org
Characterization Techniques in N,n 1,4 Phenylenedimaleimide Research
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of N,N'-1,4-Phenylenedimaleimide. By interacting with electromagnetic radiation, these methods provide a detailed fingerprint of the molecule's functional groups and bonding arrangements.
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in N,N'-1,4-Phenylenedimaleimide. The infrared spectrum, typically recorded from a KBr wafer sample, reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. nih.gov
The key functional groups of N,N'-1,4-Phenylenedimaleimide are the imide rings and the central phenylene group. The FTIR spectrum is characterized by strong absorptions from the carbonyl (C=O) groups of the maleimide (B117702) rings. Asymmetric and symmetric stretching vibrations of the imide carbonyl groups typically appear as two distinct bands. The C-N stretching vibrations of the imide ring also produce characteristic peaks. Furthermore, the aromatic C-H stretching and C=C stretching vibrations of the benzene (B151609) ring, as well as the vinylic C-H and C=C stretching of the maleimide rings, are readily identifiable. upi.edu The analysis of these peaks confirms the presence of the key structural features of the molecule. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for N,N'-1,4-Phenylenedimaleimide
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1710 | C=O Asymmetric Stretch | Imide |
| ~1380 | C-N Stretch | Imide |
| ~3100 | C-H Stretch | Aromatic (Phenylene) & Vinylic (Maleimide) |
| ~1515 | C=C Stretch | Aromatic (Phenylene) |
| ~830 | C-H Out-of-plane Bend | Aromatic (para-substituted) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of N,N'-1,4-Phenylenedimaleimide in solution. ¹H and ¹³C NMR are the most common nuclei studied. nih.gov The symmetry of the para-substituted phenylene ring and the two identical maleimide groups leads to a relatively simple and highly informative set of spectra.
¹H NMR Spectroscopy: The ¹H NMR spectrum of N,N'-1,4-Phenylenedimaleimide displays two characteristic signals in a 1:1 ratio, corresponding to the two types of protons in the molecule. Due to the molecule's symmetry, the four protons on the central phenylene ring are chemically equivalent and appear as a singlet. Similarly, the four protons on the two maleimide rings are also equivalent and produce a second singlet. The chemical shifts of these protons are influenced by the electronic environment, particularly the deshielding effects of the adjacent carbonyl and phenyl groups. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For N,N'-1,4-Phenylenedimaleimide, three distinct signals are expected due to its symmetry. These correspond to the carbonyl carbons of the maleimide rings, the vinyl carbons of the maleimide rings, and the carbons of the phenylene ring. The carbonyl carbons are typically found furthest downfield due to the strong deshielding effect of the oxygen atoms. readthedocs.io The chemical shifts of the aromatic and vinylic carbons appear in their characteristic regions. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N'-1,4-Phenylenedimaleimide
| Nucleus | Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Maleimide C-H | ~7.0-7.2 |
| ¹H | Phenylene C-H | ~7.4-7.6 |
| ¹³C | Carbonyl (C=O) | ~169 |
| ¹³C | Maleimide (C=C) | ~135 |
| ¹³C | Phenylene (C-C) | ~132 |
Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can vary based on the solvent used. unibo.it
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. nih.gov It detects the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. For N,N'-1,4-Phenylenedimaleimide, Raman spectroscopy is particularly effective for observing the symmetric vibrations and the vibrations of non-polar bonds, such as the C=C bonds in the phenylene and maleimide rings. morana-rtd.com The symmetric nature of the molecule results in strong and characteristic Raman signals. A FT-Raman spectrum can be obtained from the solid sample. nih.gov
Table 3: Key Raman Shifts for N,N'-1,4-Phenylenedimaleimide
| Raman Shift (cm⁻¹) | Vibration Mode |
|---|---|
| ~1600 | Aromatic C=C Stretch |
| ~1390 | Imide Ring Vibration |
| ~1250 | C-N Stretch |
Note: Raman shift values are specific to the molecule's structure and can be used for identification.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. N,N'-1,4-Phenylenedimaleimide itself is generally not considered a fluorescent compound. Its primary role in fluorescence-based research is as a non-fluorescent cross-linking agent. nih.gov It is often used to link two molecules, one or both of which may be fluorescently labeled. In such studies, any change in the fluorescence properties (e.g., intensity, lifetime, anisotropy) of the labeled molecule upon cross-linking with N,N'-1,4-Phenylenedimaleimide can provide insights into structural changes, binding events, or proximity between the linked moieties. nih.govscispace.com For instance, the intrinsic tryptophan fluorescence of proteins has been observed to be quenched or altered upon reaction with N,N'-1,4-phenylenedimaleimide, indicating conformational changes in the protein structure. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability and processing parameters of N,N'-1,4-Phenylenedimaleimide.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the thermal transitions of a material. A DSC thermogram plots the heat flow into or out of a sample as a function of temperature. For N,N'-1,4-Phenylenedimaleimide, a key finding from DSC analysis is its high thermal stability, as indicated by its high melting point. unibo.it
Research findings indicate that N,N'-1,4-Phenylenedimaleimide has a melting point (mp) that is typically reported as being above 300 °C. This high melting point signifies strong intermolecular forces and a stable crystal lattice. The DSC thermogram would show a sharp endothermic peak at this temperature, corresponding to the energy required to melt the crystalline solid. The absence of other significant thermal events, such as a glass transition (Tg) before the melting point, confirms its crystalline nature. The thermal stability of this compound is a critical property for its applications in high-performance polymers and materials. psu.edu
Table 4: Thermal Properties of N,N'-1,4-Phenylenedimaleimide from DSC
| Thermal Property | Value | Description |
|---|---|---|
| Melting Point (Tₘ) | >300 °C | Temperature at which the solid-to-liquid phase transition occurs. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and degradation behavior of polymers and materials incorporating N,N'-1,4-Phenylenedimaleimide. polimi.itipfdd.de The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, often inert (like nitrogen) or reactive. polimi.it The resulting data, typically plotted as percentage mass variation versus temperature, reveals the temperatures at which the material degrades. polimi.it
In a typical TGA experiment for materials related to N,N'-1,4-Phenylenedimaleimide, a small sample (around 5 mg) is heated at a constant rate, for instance, 10°C/min or 20°C/min, over a wide temperature range, such as from 25°C to 800°C. rsc.orgrsc.org This analysis can identify the loss of volatile components, such as solvents or moisture, and determine the onset and profile of thermal decomposition. polimi.it For instance, TGA has been used to study the thermal behavior of Diels-Alder polymers, which may involve reversible cross-linking, and to assess the thermal stability of graft copolymers where N,N'-1,4-Phenylenedimaleimide acts as a linker. polimi.itrsc.org The data obtained is critical for understanding the material's performance limits in high-temperature applications.
Table 1: Representative TGA Experimental Parameters
| Parameter | Value | Source |
|---|---|---|
| Sample Mass | ~5 mg | rsc.org |
| Heating Rate | 10°C/min or 20°C/min | polimi.itrsc.orgrsc.org |
| Temperature Range | 25°C to 800°C | rsc.org |
| Atmosphere | Nitrogen (N₂) | rsc.orgrsc.org |
Rheological Studies
Rheology is the study of the flow and deformation of materials, and it is essential for understanding the processability and performance of polymers containing N,N'-1,4-Phenylenedimaleimide. biointerfaceresearch.comnumberanalytics.com Rheological properties, such as viscosity and viscoelasticity, are measured to optimize processing conditions like temperature, pressure, and shear rate. numberanalytics.comnih.gov
For polymers, rheological behavior can be complex and is often non-Newtonian, meaning their viscosity changes with the applied shear rate. biointerfaceresearch.comnumberanalytics.com Techniques like rotational rheometry and capillary rheometry are used to measure these properties. numberanalytics.com In the context of N,N'-1,4-Phenylenedimaleimide, which is often used in thermosets and high-performance polymers, rheological studies can provide insights into the curing process, the formation of cross-linked networks, and the final mechanical properties of the material. For example, the change in viscosity during curing can be monitored to determine the gel point and optimize the curing cycle. Dynamic mechanical analysis (DMA), another key rheological technique, measures the viscoelastic properties of materials as a function of temperature and frequency, providing information on the glass transition temperature and the modulus of the material. numberanalytics.com
Table 2: Common Rheological Measurement Techniques
| Technique | Measured Properties | Relevance to N,N'-1,4-Phenylenedimaleimide Materials |
|---|---|---|
| Rotational Rheometry | Viscosity, Viscoelasticity | Characterizing flow behavior of polymer melts before curing. |
| Capillary Rheometry | Viscosity at high shear rates | Simulating processing conditions like injection molding. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus (G'), Loss Modulus (G''), Tan δ | Determining glass transition, cross-linking density, and mechanical performance. numberanalytics.com |
Morphological and Structural Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials. researchgate.netareeo.ac.ir SEM provides high-resolution images of the sample surface, revealing details about surface texture, particle size, and shape. researchgate.netsci-hub.se It is particularly useful for studying the dispersion of fillers or the phase morphology of polymer blends. researchgate.net
TEM, on the other hand, provides information about the internal structure of a material by passing a beam of electrons through a very thin sample. researchgate.net This technique is invaluable for observing the nanostructure of materials, such as the arrangement of polymer chains or the distribution of nanoparticles within a matrix. researchgate.net In research involving N,N'-1,4-Phenylenedimaleimide, SEM and TEM can be used to study the morphology of composites, the structure of cross-linked networks, and the interface between different phases. For instance, in a study of polypropylene (B1209903)/magnesium hydroxide (B78521) composites, the structure of the interphase, modified by a related compound (m-phenylenebismaleimide), was analyzed to understand its effect on mechanical properties. researchgate.net
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. pdx.edu It works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. pdx.edu The resulting diffraction pattern is unique to the crystalline phases present in the material. pdx.edu
For N,N'-1,4-Phenylenedimaleimide, which is a crystalline powder, XRD can be used to confirm its phase purity. researchgate.net In polymers and composites containing this compound, XRD can be used to identify crystalline domains, determine the degree of crystallinity, and study the orientation of polymer chains. researchgate.net For example, in nanocomposites, XRD can be used to assess the dispersion of nanofillers and their effect on the polymer's crystal structure. The technique can distinguish between amorphous and crystalline regions, which is crucial for understanding the mechanical and thermal properties of the material. ijcce.ac.ir
Gelation studies are important for understanding the formation of cross-linked networks in thermosetting polymers, a common application for N,N'-1,4-Phenylenedimaleimide. Gelation marks the transition from a liquid to a solid-like state, characterized by the formation of an infinite polymer network.
The gel point can be determined through various methods, including rheological measurements where a sharp increase in viscosity is observed. Another approach involves solubility tests, where the formation of an insoluble gel fraction indicates that cross-linking has occurred. In a study involving N,N'-m-phenylenedimaleimide, the gel fraction of composites was investigated to understand the influence of different coagents on the cross-linking efficiency. unibo.it These studies are critical for controlling the curing process and tailoring the final properties of the thermoset material.
Mechanical Testing Methods
The mechanical properties of materials based on N,N'-1,4-Phenylenedimaleimide are paramount for their intended applications. A variety of mechanical tests are performed to quantify their strength, stiffness, toughness, and durability.
Standard tests include tensile testing, which measures the material's response to being pulled apart, providing information on its tensile strength, Young's modulus, and elongation at break. Compression testing, on the other hand, evaluates the material's behavior under a crushing load. acs.org Flexural testing measures the material's ability to resist bending.
For high-performance applications, more specialized tests may be conducted. For example, dynamic mechanical analysis (DMA), in addition to its rheological applications, can be used to measure mechanical properties over a range of temperatures and frequencies. acs.org In studies of composites containing related bismaleimides, mechanical properties such as tensile strength and toughness were evaluated to determine the effectiveness of reactive modifiers in improving the performance of the material. researchgate.net These tests are essential for ensuring that the material meets the demanding requirements of its application, whether in aerospace, electronics, or other advanced fields.
Table 3: Common Mechanical Testing Methods
| Test | Measured Properties | Significance |
|---|---|---|
| Tensile Test | Tensile Strength, Young's Modulus, Elongation at Break | Determines the material's strength and ductility under tension. |
| Compression Test | Compressive Strength, Compressive Modulus | Evaluates the material's ability to withstand crushing forces. acs.org |
| Flexural Test | Flexural Strength, Flexural Modulus | Measures the material's resistance to bending. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Damping | Characterizes the viscoelastic and mechanical properties as a function of temperature and frequency. acs.org |
Theoretical and Computational Studies of N,n 1,4 Phenylenedimaleimide
Molecular Modeling and Simulation
Molecular modeling and simulation serve as powerful tools to investigate the structure, dynamics, and interactions of N,N'-1,4-Phenylenedimaleimide (p-PDM) at an atomic level. These computational techniques provide insights that complement experimental findings.
Conformational Analysis
The conformational flexibility of N,N'-1,4-Phenylenedimaleimide is primarily dictated by the rotation around the single bonds connecting the maleimide (B117702) rings to the central phenyl group. The molecule possesses two rotatable bonds. chemscene.comchemexper.com Computational studies can map the potential energy surface as a function of the dihedral angles of these bonds to identify stable conformers and the energy barriers between them.
Reaction Pathway Calculations
Computational methods are employed to elucidate the mechanisms of reactions involving N,N'-1,4-Phenylenedimaleimide, such as its use as a cross-linking agent nih.govpnas.org and in polymerization reactions. acs.org These calculations can map the energy profile of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.
A significant application of N,N'-1,4-Phenylenedimaleimide is in Diels-Alder reactions, where it acts as a dienophile. acs.org Theoretical calculations can model the approach of the diene to the dienophile, predicting the stereoselectivity and regioselectivity of the cycloaddition. For example, in the reaction with in-situ generated butadiene, the formation of the cyclohexene (B86901) ring can be modeled to understand the preferred reaction pathway. rsc.org
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic properties of N,N'-1,4-Phenylenedimaleimide, which are crucial for understanding its reactivity and spectroscopic characteristics.
Electronic Structure Properties
The electronic structure of N,N'-1,4-Phenylenedimaleimide is characterized by the delocalization of π-electrons across the phenyl ring and the two maleimide moieties. Quantum chemical calculations can determine properties such as:
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to predicting its reactivity towards electrophiles and nucleophiles.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to visualize the sites most likely to engage in electrostatic interactions.
Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's ability to donate or accept electrons.
Computed Molecular Properties of N,N'-1,4-Phenylenedimaleimide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.22 g/mol | nih.gov |
| XLogP3 | 0.2 | nih.gov |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Rotatable Bond Count | 2 | chemscene.com |
Frontier Molecular Orbital Theory in Diels-Alder Reactions
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for explaining the outcomes of pericyclic reactions, including the Diels-Alder reaction. slideshare.netlibretexts.org In the context of N,N'-1,4-Phenylenedimaleimide acting as a dienophile, the reaction is primarily governed by the interaction between its LUMO and the HOMO of the diene. acs.orgucsb.edu
The energy gap between the HOMO of the diene and the LUMO of the dienophile is a critical factor determining the reaction rate. libretexts.org Electron-withdrawing groups on the dienophile, such as the carbonyl groups in the maleimide rings of p-PDM, lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and accelerating the reaction. ucsb.edu FMO theory can also predict the stereoselectivity and regioselectivity of the Diels-Alder reaction by considering the symmetry and coefficients of the interacting frontier orbitals. ucsb.edu
Structure-Property Relationship Predictions
Computational studies can establish quantitative structure-property relationships (QSPRs) for N,N'-1,4-Phenylenedimaleimide and its derivatives. By systematically modifying the molecular structure and calculating the resulting properties, predictive models can be developed.
For instance, the thermal stability of polymers derived from p-PDM can be correlated with the bond dissociation energies calculated for the cross-links. Similarly, mechanical properties like modulus and strength can be related to the conformational rigidity and intermolecular interactions predicted by molecular modeling. In a study of polyadducts formed via 1,3-dipolar cycloaddition, the decomposition temperatures were found to vary based on the flexibility of the polymer backbone. acs.org These predictive models are invaluable for the rational design of new materials with tailored properties.
Environmental and Sustainability Considerations in N,n 1,4 Phenylenedimaleimide Research
Green Chemistry Principles in Synthesis
The conventional synthesis of N,N'-phenylenedimaleimides has often involved solvents and reagents with significant environmental and health concerns. google.com In response, the application of green chemistry principles aims to create more benign and efficient synthetic routes. These principles, developed by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Key green chemistry principles relevant to N,N'-1,4-Phenylenedimaleimide synthesis include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. nih.gov This involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of unwanted by-products.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This principle encourages the use of addition reactions and other high-efficiency transformations.
Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research has focused on replacing hazardous solvents like dimethylformamide (DMF) and toluene (B28343) with greener alternatives. google.com
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org Conducting reactions at ambient temperature and pressure is a key aspect of this principle. acs.org
Recent research has explored alternative synthetic pathways that align with these principles. For example, methods utilizing water or acetic acid as solvents are being investigated as greener alternatives to traditional organic solvents. google.commdpi.com Additionally, the use of biocatalysis, employing enzymes for organic transformations, offers a promising avenue for highly selective and efficient synthesis with reduced environmental impact. nih.gov
Solvent Selection and Recovery
Historically, solvents such as dimethylformamide (DMF) and toluene have been used in the synthesis of N,N'-phenylenedimaleimides. google.com However, these solvents are now recognized as having significant health and environmental drawbacks. whiterose.ac.uk Green chemistry guidelines encourage the substitution of such hazardous solvents with safer alternatives. whiterose.ac.ukubc.ca
Table 1: Comparison of Solvents Used in N,N'-Phenylenedimaleimide Synthesis
| Solvent | Advantages | Disadvantages | Green Chemistry Considerations |
|---|---|---|---|
| Dimethylformamide (DMF) | Good solubility for reactants | High toxicity, high boiling point makes recovery energy-intensive. google.comwhiterose.ac.uk | Considered an undesirable solvent; substitution is recommended. whiterose.ac.uk |
| Toluene | Can form azeotropes for water removal | Toxic to the environment and human health. google.com | Replacement with less toxic alternatives like toluene is a step, but further improvement is needed. whiterose.ac.uk |
| Acetone (B3395972) | Lower toxicity, lower cost. google.com | Low boiling point can make recovery challenging. google.com | A better alternative to DMF and toluene, but recovery efficiency is key. google.comgoogle.com |
| Ethyl Acetate (B1210297) | Inexpensive, less toxic than DMF and toluene. google.com | Flammable | A preferable solvent with good recovery potential. google.com |
| Acetic Acid | Can be recycled as a byproduct of the dehydration step. google.com | Can require elevated temperatures to dissolve reactants. google.com | Offers a closed-loop potential, reducing waste. google.com |
| Water | The ultimate green solvent, non-toxic, and readily available. mdpi.com | Limited solubility of organic reactants. | Ideal for specific reaction steps like ring-opening reactions. mdpi.com |
Solvent recovery is a crucial aspect of sustainable chemical production. swissmedic.ch Techniques such as distillation are commonly employed to recover and purify solvents for reuse. diva-portal.org For instance, in a process using a composite solvent system of acetic acid and acetone, the acetone can be recovered by distillation, and the acetic acid can be recovered through filtration and recycled. google.com This not only reduces the consumption of fresh solvents but also minimizes waste and production costs. google.com
Waste Reduction and By-product Management
A key tenet of green chemistry is the prevention of waste at its source. nih.gov In the synthesis of N,N'-1,4-Phenylenedimaleimide, this involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of by-products.
The traditional two-step synthesis involves the formation of a bismaleamic acid intermediate, followed by cyclodehydration. A significant by-product of the dehydration step, when using acetic anhydride (B1165640) as the dehydrating agent, is acetic acid. google.com Rather than treating this as waste, innovative processes have been developed to recycle the acetic acid. google.com This acetic acid can be reused as a solvent in subsequent batches, creating a more circular and cost-effective process. google.com
The choice of catalyst also plays a role in waste reduction. The use of efficient and selective catalysts can lead to fewer side reactions and, consequently, less waste. google.com For example, the use of a phase transfer catalyst in an ethyl acetate solvent system has been shown to improve reaction speed and product yield. google.com
Life Cycle Assessment of N,N'-1,4-Phenylenedimaleimide Containing Materials
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. numberanalytics.com For materials containing N,N'-1,4-Phenylenedimaleimide, an LCA would provide a holistic view of their environmental footprint.
The LCA framework consists of four main phases:
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 kg of a polymer composite), and the system boundaries. mdpi.com
Life Cycle Inventory (LCI): This involves compiling the inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each stage of the product's life. numberanalytics.com
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts, such as global warming potential, acidification, and eutrophication. ecu.edu.au
For a polymer composite containing N,N'-1,4-Phenylenedimaleimide, the LCA would consider the environmental impacts of:
The synthesis of N,N'-1,4-Phenylenedimaleimide itself, including the raw materials, solvents, and energy used.
The production of the base polymer and any other additives.
The manufacturing process of the composite material.
The use phase of the final product, including any energy consumption or emissions during its operation.
The end-of-life stage, which could involve recycling, incineration, or landfilling. numberanalytics.com
Recent research has focused on developing cross-linked polymers that are more amenable to recycling. acs.org For example, designing polymers with reversible bonds, such as those formed through Diels-Alder reactions, allows for the material to be de-crosslinked, reprocessed, and reformed. acs.org Incorporating such features into materials containing N,N'-1,4-Phenylenedimaleimide could significantly improve their life cycle profile by enabling a circular economy approach. The development of recyclable thermosets is a key area of research to reduce the environmental burden of these materials, which are traditionally difficult to recycle. acs.org
Q & A
Q. How is PDM used to probe protein oligomerization states in structural biology studies?
PDM is a homobifunctional crosslinker that reacts with cysteine residues, enabling the stabilization of transient protein oligomers for analysis. For example, in actin polymerization studies, PDM crosslinks monomeric actin (G-actin) during polymerization, generating dimers detectable via SDS-PAGE (e.g., 86 kDa and 115 kDa bands) . Methodologically, researchers incubate PDM with target proteins under controlled pH (7.0–8.0) and temperature (20–25°C), followed by quenching with reducing agents (e.g., DTT) to terminate reactions. Crosslinked products are resolved using SDS-PAGE or size-exclusion chromatography to infer oligomeric states.
Q. What are standard protocols for optimizing PDM crosslinking in membrane protein studies?
For membrane-associated proteins like heterotrimeric G-proteins, PDM crosslinking requires solubilization in detergents (e.g., octyl glucoside) to maintain native conformations. Synaptoneurosomes treated with PDM yield large crosslinked complexes (>1 MDa) that do not penetrate stacking gels, necessitating size-exclusion chromatography or sedimentation analysis . Key parameters include:
- Reagent concentration : 0.1–1 mM PDM.
- Reaction time : 30–60 minutes at 4°C to minimize nonspecific aggregation.
- Validation : Western blotting with subunit-specific antibodies to confirm crosslinking efficiency.
Advanced Research Questions
Q. How can discrepancies in crosslinking efficiency between in vitro and in vivo systems be resolved when using PDM?
Discrepancies often arise from differences in cysteine accessibility, redox conditions, or protein conformational dynamics. For example, in myosin studies, PDM preferentially crosslinks SH1 and SH2 thiols under rigor-state conditions, but crystallography revealed unexpected crosslinking between SH2 and Lys-705 due to steric constraints . To address this:
- Perform cysteine accessibility assays using fluorescence labeling.
- Use site-directed mutagenesis to eliminate competing reactive residues.
- Validate results with orthogonal techniques like cryo-EM or FRET .
Q. What experimental design considerations are critical when using PDM for studying protein-protein interactions in multimeric complexes?
The spacer length of PDM (≈10.3 Å between maleimide groups) limits its utility to cysteine pairs within 8–12 Å. For instance, in plastin-actin interactions, crosslinking efficiency depended on introducing cysteine mutations (e.g., A226C in PLS3) within this range . Key steps:
- Structural modeling : Predict cysteine proximity using tools like PyMOL.
- Titration : Test PDM concentrations (0.05–2 mM) to balance specificity and yield.
- Control experiments : Include cysteine-null mutants and competing thiol blockers (e.g., N-ethylmaleimide).
Q. How does PDM compare to other bis-maleimide crosslinkers (e.g., BMH, BMOE) in studying dynamic protein conformations?
PDM’s rigid aromatic spacer (1,4-phenylenediyl) provides distinct advantages over flexible alkyl-based reagents (e.g., BMH, spacer length ≈16.1 Å) or hydrophilic spacers (e.g., BMOE). For example:
- Rigid spacers (PDM) stabilize defined conformations, aiding crystallography .
- Flexible spacers (BMH) capture dynamic interactions but yield heterogeneous products .
- Solubility : PDM requires organic solvents (e.g., DMSO) for stock solutions, whereas BMOE is water-soluble .
Q. What strategies mitigate challenges in resolving PDM-crosslinked structures via X-ray crystallography?
Crosslinking can introduce heterogeneity, as seen in scallop myosin S1, where PDM-linked SH1-SH2 species showed poor crystallizability . Solutions include:
- Limited proteolysis : Trim flexible regions before crystallization.
- Hybrid methods : Combine crystallography with cryo-EM to resolve dynamic regions.
- Alternative crosslinkers : Use photoactivatable reagents (e.g., MTSL) for reversible stabilization.
Methodological Best Practices
- Handling and Storage : Store PDM desiccated at -20°C; prepare fresh solutions in anhydrous DMSO to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to PDM’s reactivity with skin/thiols.
- Data Interpretation : Combine crosslinking data with mutagenesis and biophysical assays to avoid overinterpretation of oligomeric states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
